2-(4-Fluorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine
Description
2-(4-Fluorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-fluorophenyl group at position 2 and a (3-methylbenzyl)thio moiety at position 4. This structure combines a fluorine atom—known to enhance metabolic stability and bioavailability—with a sulfur-containing substituent, which may influence lipophilicity and binding interactions.
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-[(3-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3S/c1-14-3-2-4-15(11-14)13-25-20-19-12-18(23-24(19)10-9-22-20)16-5-7-17(21)8-6-16/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBQFWUQTYIGDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Fluorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrazine class. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities, including anticancer properties. The following sections will delve into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHFNS with a molecular weight of approximately 349.4 g/mol. The compound features a pyrazolo[1,5-a]pyrazine core, a fluorophenyl group, and a thioether linkage with a 3-methylbenzyl substituent. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multiple steps including cyclization reactions that yield the pyrazolo structure. The choice of reagents and reaction conditions significantly influences the yield and purity of the final product. Common synthetic routes include:
- Formation of the Pyrazolo Core : Utilizing appropriate precursors to construct the pyrazolo framework.
- Substitution Reactions : Introducing the fluorophenyl and thioether groups through nucleophilic substitution.
The biological activity of this compound is believed to stem from its interactions with specific biological targets such as enzymes or receptors. These interactions may modulate various signaling pathways, leading to therapeutic effects. Notably, compounds within this class have shown promise in inhibiting cancer cell proliferation.
Anticancer Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant anticancer activity. For instance, studies have demonstrated that similar compounds can induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231). The MTT assay results from related studies suggest that these compounds can outperform traditional chemotherapeutics like cisplatin in cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cells .
Table: Summary of Biological Activities
Case Studies
- Study on Anticancer Properties : A study focused on the anticancer activity of pyrazolo derivatives found that certain compounds significantly increased apoptosis markers (caspase 9, caspase 8, and caspase 3/7) in breast cancer cell lines . This suggests that this compound may share similar mechanisms.
- Inhibition Studies : Another research effort evaluated the enzyme inhibition potential of pyrazole derivatives against dihydroorotate dehydrogenase (DHODH), revealing promising results for immunosuppressive applications . While specific data on our compound is limited, it highlights the potential for similar mechanisms at play.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
The pyrazolo[1,5-a]pyrazine scaffold distinguishes this compound from related heterocycles:
- Pyrazolo[1,5-a]pyrimidines : Found in PI3Kδ inhibitors (e.g., compound 9 in ), these exhibit a pyrimidine ring instead of pyrazine, altering electronic properties and target selectivity .
- Triazolo[4,3-a]pyrazines: Compounds like 8-(2-fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine () feature an additional triazole ring, enhancing rigidity and receptor binding .
Table 1: Core Structure Comparison
Key Research Findings and Implications
Fluorine’s Role : Fluorination at the 4-position (common in , and 5) improves metabolic stability, a likely advantage for the target compound .
Thioether Impact : The sulfur atom in the thioether group may enhance binding to cysteine residues in enzyme active sites, a feature absent in oxygen- or nitrogen-linked analogs .
Core Flexibility : Pyrazolo[1,5-a]pyrazine derivatives balance rigidity and synthetic accessibility, making them versatile scaffolds for drug discovery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
